molecular formula C11H13NO B3324208 4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone CAS No. 181121-99-3

4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone

Cat. No.: B3324208
CAS No.: 181121-99-3
M. Wt: 175.23 g/mol
InChI Key: NGYHLNDDRIMSBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone is an organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, is characterized by its unique structure, which includes a quinolinone core with two methyl groups at positions 4 and 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4,6-dimethyl-2-aminobenzaldehyde with an appropriate ketone, followed by cyclization under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The methyl groups and other positions on the quinolinone ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic and nucleophilic reagents, such as halogens and alkylating agents, are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with different functional groups, while substitution reactions can introduce various substituents onto the quinolinone ring.

Scientific Research Applications

4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone can be compared with other quinolinone derivatives, such as:

    4-Methyl-3,4-dihydro-2(1h)-quinolinone: Lacks the additional methyl group at position 6.

    6-Methyl-3,4-dihydro-2(1h)-quinolinone: Lacks the additional methyl group at position 4.

    3,4-Dihydro-2(1h)-quinolinone: Lacks both methyl groups.

The presence of the two methyl groups at positions 4 and 6 in this compound can influence its chemical reactivity, biological activity, and physical properties, making it unique among its analogs.

Properties

IUPAC Name

4,6-dimethyl-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-7-3-4-10-9(5-7)8(2)6-11(13)12-10/h3-5,8H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYHLNDDRIMSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=C1C=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone
Reactant of Route 2
4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone
Reactant of Route 3
4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone
Reactant of Route 4
4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone
Reactant of Route 5
4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone
Reactant of Route 6
4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.